Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, also known as ECPOXC, is a widely studied organic compound with a variety of applications in scientific research. It is a cyclic anhydride of a carboxylic acid, which provides it with unique properties that are of interest to scientists. This compound is used in a variety of scientific research applications, including biochemical and physiological studies, and is also used as a reagent in laboratory experiments. This article will discuss the synthesis method of ECPOXC, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Chemical Synthesis and Biological Applications
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate and its derivatives are primarily studied for their chemical and biological properties. The compound is a versatile building block in medicinal chemistry, forming bifunctional 3,5-disubstituted 1,2,4-oxadiazole structures that integrate into biologically relevant molecules under mild reaction conditions (Ž. Jakopin, 2018). Additionally, derivatives containing penicillanic acid or cephalosporanic acid moieties, derived from Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, exhibit antimicrobial, antilipase, and antiurease activities, suggesting their potential in therapeutic applications (Başoğlu et al., 2013).
Building Blocks for Complex Molecules
The compound is also used in the synthesis of complex molecules such as 5-substituted 2-ethoxy-1,3,4-oxadiazoles, which serve as building blocks towards 3,5-disubstituted 1,3,4-Oxadiazol-2(3H)-ones. This is achieved through a sequential N-acylation/dehydrative cyclization, indicating its significance in constructing intricate molecular structures (Wet-osot et al., 2017).
Antimicrobial Assessment
Furthermore, Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate derivatives have been assessed for antimicrobial properties. For instance, 1,3,4-oxadiazole-5-thiol and its S-acyl derivatives, synthesized from Ethyl 1-aminotetrazole-5-carboxylate, show promising antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Taha & El-Badry, 2010).
properties
IUPAC Name |
ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-9-7(13-10-6)5-3-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQFAFUQWCOIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226588 | |
Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
1208081-59-7 | |
Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.